molecular formula C10H10F2O3 B13041183 3,5-Difluoro-2-isopropoxybenzoic acid

3,5-Difluoro-2-isopropoxybenzoic acid

Katalognummer: B13041183
Molekulargewicht: 216.18 g/mol
InChI-Schlüssel: IIILYMKJPBUVCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Difluoro-2-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a benzoic acid core. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluoro-2-isopropoxybenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process typically includes the use of boronic acids or esters, palladium catalysts, and appropriate solvents under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-2-isopropoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) are used.

Major Products

The major products formed from these reactions include substituted benzoic acids, reduced benzoic acid derivatives, and esters of this compound.

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-2-isopropoxybenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-2-isopropoxybenzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s reactivity and stability, while the isopropoxy group influences its solubility and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Difluoro-2-isopropoxybenzoic acid is unique due to the specific positioning of its fluorine atoms and the presence of an isopropoxy group. These features confer distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C10H10F2O3

Molekulargewicht

216.18 g/mol

IUPAC-Name

3,5-difluoro-2-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H10F2O3/c1-5(2)15-9-7(10(13)14)3-6(11)4-8(9)12/h3-5H,1-2H3,(H,13,14)

InChI-Schlüssel

IIILYMKJPBUVCZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.